Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
Overview
Description
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is an organic compound with the molecular formula C12H9N3O5 It is a derivative of benzenamine, where the amine group is substituted with nitro groups and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- typically involves the nitration of benzenamine derivatives. One common method includes the reaction of 2-nitrobenzenamine with 4-nitrophenol in the presence of a suitable catalyst and under controlled temperature conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reactants are mixed in specific ratios and subjected to high temperatures and pressures to achieve optimal yields. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can undergo oxidation reactions, where the nitro groups may be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: This compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. The nitrophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
- Benzenamine, 2-nitro-4-(4-methoxyphenoxy)-
- Benzenamine, 2-nitro-4-(4-chlorophenoxy)-
Comparison: Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is unique due to the presence of both nitro and nitrophenoxy groups, which confer distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., methoxy or chloro groups), it may exhibit different reactivity, solubility, and biological activity. The nitro groups enhance its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Biological Activity
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- features two nitro groups that enhance its electron-withdrawing properties, making it reactive in various chemical reactions. The presence of the nitrophenoxy group may improve its ability to penetrate biological membranes, influencing its interaction with cellular targets.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the compound's reactivity and enhancing its interaction with biological molecules. Additionally, the compound has been investigated for its potential antimicrobial and anticancer properties.
Biological Activity Overview
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Antimicrobial Activity :
- Research has shown that nitro-containing compounds exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzenamine with nitrophenoxy groups have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL .
-
Anticancer Activity :
- Studies indicate that compounds similar to benzenamine can inhibit cancer cell proliferation through mechanisms such as inducing reactive oxygen species (ROS) production and interfering with tubulin polymerization. For example, nitrostyrenes have shown IC50 values less than 10 µM in Burkitt’s lymphoma cell lines .
- Cytotoxic Effects :
Study on Antimycobacterial Activity
A series of derivatives based on benzenamine were synthesized and tested for their antitubercular activity against M. tuberculosis H37Rv. The most potent derivative exhibited an MIC value of 4 µg/mL, indicating strong efficacy against both wild-type and rifampin-resistant strains .
Study on Anticancer Properties
Research involving nitrostyrene derivatives demonstrated significant anticancer effects in vitro, particularly in colon and breast cancer models. The compounds induced apoptosis through ROS-mediated pathways, showcasing their potential as therapeutic agents .
Synthesis and Reactions
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can undergo various chemical reactions:
- Oxidation : Can be oxidized to form nitroso compounds using agents like potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride can convert it into amines or hydroxylamines.
- Substitution Reactions : The nitro groups can be substituted through nucleophilic substitution reactions.
Comparative Analysis
A comparison table highlights the differences between benzenamine derivatives based on their substituents:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- | Moderate | High | Strong electron-withdrawing properties |
Benzenamine, 2-nitro-4-(4-methoxyphenoxy)- | Low | Moderate | Methoxy group reduces reactivity |
Benzenamine, 2-nitro-4-(4-chlorophenoxy)- | Moderate | Low | Chlorine substituent affects solubility |
Properties
IUPAC Name |
2-nitro-4-(4-nitrophenoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-11-6-5-10(7-12(11)15(18)19)20-9-3-1-8(2-4-9)14(16)17/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIDSVMFMCEQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476209 | |
Record name | Benzenamine, 2-nitro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40257-56-5 | |
Record name | Benzenamine, 2-nitro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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